2-[4-(Bromomethyl)phenyl]-5-fluoropyridine
Overview
Description
2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is an organic compound with the molecular formula C12H9BrFN. It is a biochemical used in various research fields, particularly in proteomics . The compound features a bromomethyl group attached to a phenyl ring, which is further connected to a fluoropyridine moiety. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by coupling reactions to introduce the fluoropyridine group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Bromomethyl)phenyl]-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-5-fluoropyridine involves its ability to participate in various chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluoropyridine moiety can engage in aromatic interactions. These properties enable the compound to modify biological targets and pathways, making it useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methylpropiophenone: Another brominated aromatic compound used in organic synthesis.
2-Bromo-4-chloro-5-methylphenol: A brominated phenol with applications in chemical research.
Uniqueness
2-[4-(Bromomethyl)phenyl]-5-fluoropyridine is unique due to its combination of a bromomethyl group and a fluoropyridine moiety. This structure provides distinct reactivity and versatility in various chemical reactions, making it a valuable tool in research and industrial applications.
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c13-7-9-1-3-10(4-2-9)12-6-5-11(14)8-15-12/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAHFICQIKUCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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